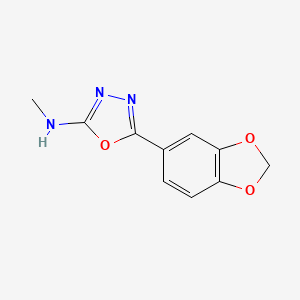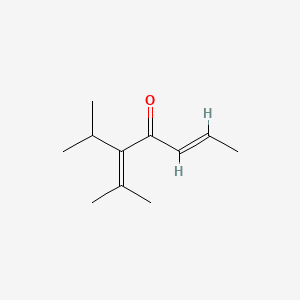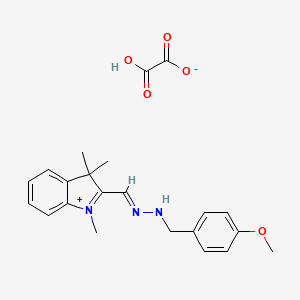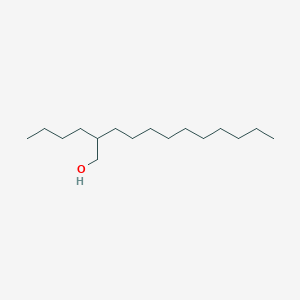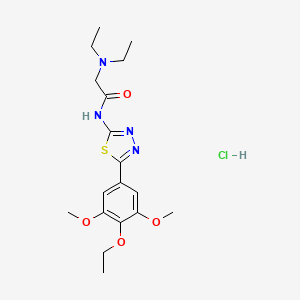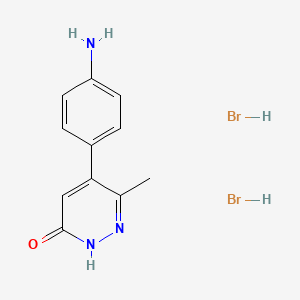
3(2H)-Pyridazinone, 5-(p-aminophenyl)-6-methyl-, dihydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "3(2H)-Pyridazinone, 5-(p-aminophenyl)-6-methyl-, dihydrobromide" is a heterocyclic organic compound that has garnered significant interest in scientific research due to its unique structure and potential applications across various fields. Its chemical makeup includes a pyridazinone core, substituted with a p-aminophenyl and a methyl group, forming a dihydrobromide salt.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3(2H)-Pyridazinone, 5-(p-aminophenyl)-6-methyl-, dihydrobromide typically involves a multi-step process starting from readily available precursors. Key steps in the synthesis might include:
Formation of the pyridazinone core: : This could involve a condensation reaction between hydrazine and a suitable diketone.
Substitution reactions: : Introduction of the p-aminophenyl group could be achieved through a nucleophilic aromatic substitution reaction, utilizing p-aminophenyl halides.
Methylation: : The methyl group is often introduced via alkylation using methyl iodide or a similar alkylating agent.
Formation of the dihydrobromide salt: : The final product is typically isolated as a dihydrobromide salt through treatment with hydrobromic acid.
Industrial Production Methods
In an industrial setting, these reactions are often optimized for large-scale production. This might include:
Optimizing reaction conditions: : Temperature, solvents, and catalysts are carefully controlled to maximize yield and purity.
Purification processes: : Techniques such as recrystallization, column chromatography, and precipitation are used to ensure the final product meets industry standards.
化学反应分析
Types of Reactions
3(2H)-Pyridazinone, 5-(p-aminophenyl)-6-methyl-, dihydrobromide undergoes several types of chemical reactions:
Oxidation: : This compound can undergo oxidation reactions, often resulting in the formation of more oxidized derivatives.
Reduction: : Reduction reactions can convert it into more saturated analogs.
Substitution: : Both nucleophilic and electrophilic substitution reactions are common, given the functional groups present.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: : Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: : Reagents vary depending on the specific substitution, but may include halides, nitrates, and alkylating agents.
Major Products
Oxidation: : Formation of N-oxides or introduction of additional oxygen-containing groups.
Reduction: : More saturated, hydrogen-rich analogs.
Substitution: : Various substituted analogs depending on the groups introduced.
科学研究应用
3(2H)-Pyridazinone, 5-(p-aminophenyl)-6-methyl-, dihydrobromide is used in numerous research applications:
Chemistry: : As a building block for the synthesis of more complex molecules.
Biology: : Investigated for its potential in enzyme inhibition and receptor binding studies.
Medicine: : Studied for its potential therapeutic applications, including anti-inflammatory and anti-cancer properties.
Industry: : Used in the development of new materials and chemical processes.
作用机制
The compound's mechanism of action involves interaction with molecular targets, which can include enzymes and receptors:
Enzyme inhibition: : It may act as an inhibitor for specific enzymes, disrupting their activity.
Receptor binding: : It can bind to certain receptors, modulating their signaling pathways.
相似化合物的比较
3(2H)-Pyridazinone, 5-(p-aminophenyl)-6-methyl-, dihydrobromide is unique due to its specific substitutions, which impart distinct properties. Similar compounds include:
Pyridazinone derivatives: : These share the core structure but differ in their substitutions, leading to variations in biological activity and chemical properties.
Phenyl-substituted pyridazinones: : These compounds have different groups attached to the phenyl ring, affecting their reactivity and applications.
属性
CAS 编号 |
117903-11-4 |
|---|---|
分子式 |
C11H13Br2N3O |
分子量 |
363.05 g/mol |
IUPAC 名称 |
4-(4-aminophenyl)-3-methyl-1H-pyridazin-6-one;dihydrobromide |
InChI |
InChI=1S/C11H11N3O.2BrH/c1-7-10(6-11(15)14-13-7)8-2-4-9(12)5-3-8;;/h2-6H,12H2,1H3,(H,14,15);2*1H |
InChI 键 |
QSFXNMTYQZUMBQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=NNC(=O)C=C1C2=CC=C(C=C2)N.Br.Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


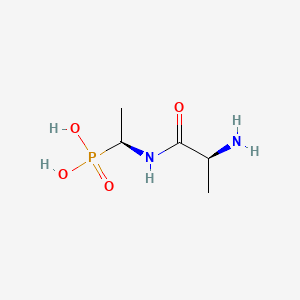
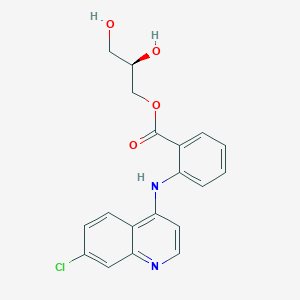
![10-[[(3R)-1-methylpiperidin-3-yl]methyl]phenothiazine](/img/structure/B15184204.png)

